N-(4-chlorophenyl)ethanediamide
Description
N-(4-Chlorophenyl)ethanediamide (IUPAC name: N-(4-chlorophenyl)-N'-phenethyl-oxamide) is an ethanediamide derivative characterized by a central oxalamide (ethanediamide) backbone substituted with a 4-chlorophenyl group and a phenethyl group. This compound is part of a broader class of amides with diverse applications in medicinal chemistry, agrochemicals, and materials science. Its structure enables interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic effects . Synonyms include N'-(4-chlorophenyl)-N-phenethyloxamide and BAS 00341751 , and it is often used as a reference standard in research .
Properties
IUPAC Name |
N'-(4-chlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-5-1-3-6(4-2-5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSZTCFIXPIDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)ethanediamide typically involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-chlorophenyl)ethanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Ethanediamide derivatives differ primarily in their substituent groups, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Derivatives with polar groups (e.g., methoxyethyl in ) exhibit increased solubility.
- Bioactivity : Fluorine substitution (e.g., 4-chloro-3-fluorophenyl in ) introduces electronegativity, enhancing binding to targets like HIV gp120. Piperidinyl and thiazolyl groups () may facilitate interactions with central nervous system (CNS) receptors.
- Stereochemistry : Valifenalate (a fungicide with a 4-chlorophenyl group, ) exists as diastereomers, highlighting the role of stereochemistry in agrochemical activity.
Pharmacological and Toxicological Profiles
- Antiviral Activity: Derivatives such as 0LM () show nanomolar affinity for HIV gp120, making them promising for antiviral drug development.
- Toxicity Concerns: Chlorinated aromatic compounds (e.g., polychlorinated biphenyls in ) are linked to carcinogenicity, suggesting a need for toxicity screening in ethanediamide analogs. However, structural modifications (e.g., methoxyethyl in ) may mitigate risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
